2-(4-Hydroxynaphthalen-1-yl)acetic acid

Description

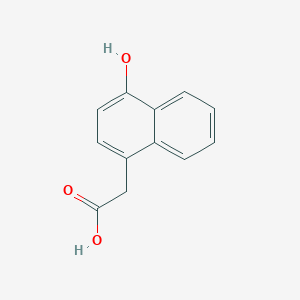

2-(4-Hydroxynaphthalen-1-yl)acetic acid (CAS 3812-95-1, molecular formula C₁₂H₁₀O₃) is a naphthalene derivative featuring a hydroxyl (-OH) group at the 4-position and an acetic acid (-CH₂COOH) moiety at the 1-position of the naphthalene ring . The hydroxyl group enhances its polarity and hydrogen-bonding capacity, while the acetic acid substituent introduces acidity (pKa ~3–4), making it a versatile building block for further functionalization.

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(4-hydroxynaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C12H10O3/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,14,15) |

InChI Key |

KZLJZTJKEGCVJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Explored for drug development due to its structural features.

Industry: Limited industrial applications, but research continues.

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- In biological systems, it may interact with cellular targets or modulate biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical properties and reactivity of 2-(4-hydroxynaphthalen-1-yl)acetic acid are influenced by substituents on the naphthalene ring. Key structural analogues include:

Table 1: Structural and Molecular Comparison

Key Observations :

Acidity : The hydroxyl group in this compound confers higher acidity compared to its methoxy analogue (pKa ~4–5 for -OCH₃ vs. ~3–4 for -OH) due to the electron-donating nature of the methoxy group .

Hydrogen Bonding : The hydroxyl and carboxylic acid groups enable strong intermolecular hydrogen bonding, as seen in crystal structures of related compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid, which forms centrosymmetric dimers via O—H⋯O interactions .

Electronic Effects : Fluorine substitution (electron-withdrawing) at the 4-position stabilizes the aromatic ring but reduces nucleophilicity compared to the hydroxyl derivative .

Crystallographic and Supramolecular Behavior

- Hydrogen-Bonded Dimers : Analogues like 2-(4-hydroxyphenyl)acetic acid exhibit R₂²(8) hydrogen-bonding motifs in their crystal lattices, a feature likely shared by this compound due to its -OH and -COOH groups .

- Steric Effects : Methyl or ethyl substituents (e.g., 4-Hydroxy-2-methyl-1-naphthyl acetate) introduce steric hindrance, altering packing efficiency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.